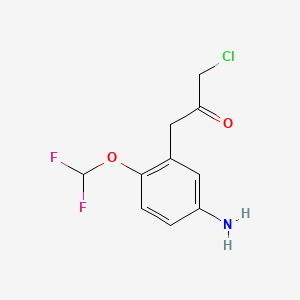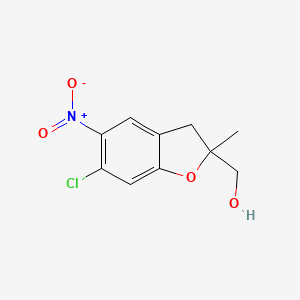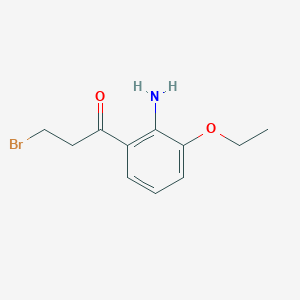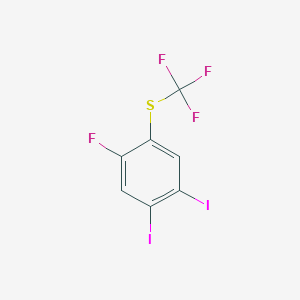![molecular formula C21H15N5O6 B14063662 Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]- CAS No. 126192-88-9](/img/structure/B14063662.png)
Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to a methanediamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- typically involves the reaction of methanediamine with 2-nitrobenzaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the aldehyde groups of 2-nitrobenzaldehyde react with the amine groups of methanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as dyes, pigments, and coatings.
作用機序
The mechanism of action of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
類似化合物との比較
Similar Compounds
Methanediamine: The simplest diamine with the chemical formula CH2(NH2)2.
N-methyl-1-(2-nitrophenyl)methanediamine: A related compound with a single nitrophenyl group.
Ethylenediamine: A diamine with two ethylene groups, commonly used in the synthesis of chelating agents.
Uniqueness
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is unique due to the presence of multiple nitrophenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
126192-88-9 |
|---|---|
分子式 |
C21H15N5O6 |
分子量 |
433.4 g/mol |
IUPAC名 |
1-(2-nitrophenyl)-N-[(2-nitrophenyl)-[(2-nitrophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15N5O6/c27-24(28)18-10-4-1-7-15(18)13-22-21(17-9-3-6-12-20(17)26(31)32)23-14-16-8-2-5-11-19(16)25(29)30/h1-14,21H |
InChIキー |
UFKZLUSJYMJIFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC(C2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)









![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)


![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
